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Compound of Interest

3-Methoxy-5-
Compound Name: _ ) )
(trifluoromethyl)phenylacetic acid

Cat. No.: B1453394

An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-Methoxy-5-
(trifluoromethyl)phenylacetic Acid

Introduction

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its
structural motifs, particularly the trifluoromethyl (CFs) and methoxy (OCHs) groups, are of
significant interest in medicinal chemistry and materials science. The CFs group can enhance
metabolic stability, lipophilicity, and binding affinity of a molecule, while the methoxy group can
influence solubility and electronic properties. As a derivative of phenylacetic acid, it serves as a
valuable building block in organic synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, and
analytical characterization of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It is intended
for researchers, scientists, and professionals in drug development who require a detailed
understanding of this compound's analytical profile. The methodologies described herein are
grounded in established principles of chemical analysis, providing a framework for robust
characterization, quality control, and further investigation.

Chemical Structure and Physicochemical Properties
Chemical Structure
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The molecule consists of a phenylacetic acid core. The benzene ring is substituted at position 3
with a methoxy group (-OCHs) and at position 5 with a trifluoromethyl group (-CFs).

The image you are

| FrguUr.co

Figure 1. Chemical Structure of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial
for understanding the compound's behavior in various experimental and physiological
environments.

Property Value Reference
CAS Number 916421-04-0 [1]
Molecular Formula C10HoF30s3 [1112]
Molecular Weight 234.17 g/mol [1][2]

Exact Mass 234.05037863 Da [1]

XLogP3 2.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

A g
Rotatable Bond Count 3 [1]

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and
structural elucidation of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid.
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Infrared (IR) Spectroscopy

Principle and Expected Absorptions: Infrared spectroscopy is a powerful tool for identifying
functional groups. For this molecule, the spectrum is dominated by features of the carboxylic
acid and the substituted benzene ring. The carboxylic acid functional group is particularly
distinctive due to strong hydrogen bonding, which often leads to the formation of dimers and
results in characteristically broad absorption bands.[3][4]

The expected absorptions for an aromatic carboxylic acid like this one include a very broad O-
H stretching band from 3500 to 2500 cm~1, an intense carbonyl (C=0) stretch between 1710
and 1680 cm~1 (the lower frequency is due to conjugation with the aromatic ring), and a C-O
stretching peak between 1320 and 1210 cm~1.[5][6] The trifluoromethyl group will exhibit strong
C-F stretching bands, typically in the 1350-1100 cm~1 region.

Table of Characteristic IR Peaks:
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Wavenumber . . .
Vibration Type Intensity Comments
(cm™)
Broadness is due to
O-H stretch .
3500 - 2500 ) ) Strong, Very Broad hydrogen bonding.[3]
(Carboxylic Acid)
[5]
) Often superimposed
C-H stretch (Aromatic )
~3000 Medium, Sharp on the broad O-H
& Alkyl)
band.[3]
Position is influenced
C=0 stretch ] ] ]
1710 - 1680 Strong, Sharp by conjugation with
(Carbonyl) o
the aromatic ring.[5][6]
C=C stretch (Aromatic ) Characteristic of the
~1600, ~1475 ] Medium to Weak )
Ring) benzene ring.
C-F stretch Multiple strong bands
1350 - 1100 ) Strong
(Trifluoromethyl) are expected.
C-O stretch
1320 - 1210 ) ] Strong [31[5]
(Carboxylic Acid)
Also known as the
"OH wag," itis a
O-H bend (out-of- ) ] i
960 - 900 Medium, Broad diagnostically useful

plane)

peak for carboxylic
acids.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

e Place a small amount (a few milligrams) of the solid 3-Methoxy-5-
(trifluoromethyl)phenylacetic acid sample onto the ATR crystal.
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e Apply pressure using the built-in clamp to ensure good contact between the sample and the
crystal.

e Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm—1
with a resolution of 4 cm~1.

o Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. For a complete analysis, tH, 13C, and °F NMR spectra should be acquired.

3.2.1 'H NMR Analysis The *H NMR spectrum will show distinct signals for each type of proton
in the molecule. The aromatic region is particularly informative about the substitution pattern.

e -COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield (>10 ppm). Its
broadness is due to hydrogen exchange.

o Aromatic Protons (Ar-H): The 1,3,5-substitution pattern will result in three distinct signals in
the aromatic region (typically 7.0-8.0 ppm), each integrating to 1H. They will appear as
singlets or narrow multiplets (e.qg., triplets or doublets of doublets with small coupling
constants).

e -CHa2- (Methylene Protons): A sharp singlet, expected around 3.7 ppm, adjacent to the
aromatic ring.

e -OCHs (Methoxy Protons): A sharp singlet, expected around 3.8-3.9 ppm.

3.2.2 3C NMR Analysis The 13C NMR spectrum will show a signal for each of the 10 unique
carbon atoms in the structure.

e -COOH (Carbonyl Carbon): Expected in the 170-180 ppm range.

e Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons
directly attached to the electron-withdrawing CFs group and the electron-donating OCHs
group will be significantly shifted. The carbon attached to the CFs group will appear as a
quartet due to C-F coupling.
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e -CH2- (Methylene Carbon): Expected around 40-45 ppm.
¢ -OCHs (Methoxy Carbon): Expected around 55-60 ppm.

e -CFs (Trifluoromethyl Carbon): A quartet, typically around 120-130 ppm, with a large C-F
coupling constant.

3.2.3 1°%F NMR Analysis This technique is highly specific for fluorine-containing compounds. A
single, sharp singlet is expected for the three equivalent fluorine atoms of the CFs group. This
provides a clean and unambiguous confirmation of the presence of this functional group.

Experimental Protocol: NMR Spectroscopy

Accurately weigh approximately 5-10 mg of the sample.

e Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean
NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required or if the solvent signal cannot be used as a reference.

e Acquire tH, 13C, and °F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

» Process the data (Fourier transform, phase correction, and baseline correction) and integrate
the signals in the *H spectrum.

Mass Spectrometry (MS)

Principle and Expected Fragmentation: Mass spectrometry provides information about the
molecular weight and elemental composition of a compound. Under electron ionization (El), the
molecule will fragment in a predictable manner, offering structural confirmation. The molecular
ion (M*") peak is expected at m/z 234.

Key fragmentation pathways include:

o Loss of the carboxyl group: A significant fragment corresponding to [M - COOH]* (m/z 189).
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e Benzylic cleavage: Formation of the [M - CH2COOH]* fragment is unlikely. Instead,
rearrangement to a tropylium-like ion after the loss of a radical is possible.

e Loss of methoxy group: A fragment corresponding to [M - OCHs]* (m/z 203).

Diagram 1. Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

o For Electrospray lonization (ESI), directly infuse the solution into the mass spectrometer at a
low flow rate (e.g., 5-10 pL/min).

e Acquire spectra in both positive and negative ion modes to determine the most sensitive
mode of ionization. In negative mode, the [M-H]~ ion at m/z 233 would be expected.

o For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain
an accurate mass measurement, which can be used to confirm the elemental formula.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)

Methodology and Column Selection Rationale: Reverse-phase HPLC (RP-HPLC) is the
standard method for analyzing phenylacetic acid derivatives due to their moderate polarity.[7] A
C18 stationary phase is the logical first choice, as it provides excellent retention and separation
for aromatic compounds. The mobile phase typically consists of an organic modifier
(acetonitrile or methanol) and an aqueous component buffered to an acidic pH.[7][8] An acidic
pH (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic
acid group, ensuring a consistent retention time and sharp peak shape. Detection is typically
performed using a UV detector set at a wavelength where the phenyl ring absorbs, often
between 210-220 nm.[9][10]

Diagram 2. General workflow for HPLC analysis.

Detailed Experimental Protocol:
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Parameter Condition Rationale
HPLC system with UV Standard equipment for purity
Instrument .
Detector analysis.
Provides good retention and
Column C18, 4.6 x 150 mm, 5 um

resolution for aromatic acids.

Mobile Phase A

Water with 0.1% Formic Acid

Acid suppresses ionization of
the carboxyl group for better

peak shape.

Mobile Phase B

Acetonitrile with 0.1% Formic
Acid

Common organic solvent for
reverse-phase

chromatography.

To elute the compound and

Gradient 30% B to 95% B over 15 min any potential impurities with
different polarities.
) Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
Ensures reproducible retention
Column Temp. 30 °C )
times.
o Standard volume for analytical
Injection Vol. 10 pL
runs.
) Wavelength for detecting the
Detection UV at 220 nm o
aromatic ring.[10]
_ Ensures solubility and
1 mg/mL in 50:50 o ) )
Sample Prep. compatibility with the mobile

Water:Acetonitrile

phase.

Safety and Handling

As with any laboratory chemical, 3-Methoxy-5-(trifluoromethyl)phenylacetic acid should be

handled with appropriate care. Based on data for structurally similar compounds, it should be

treated as a hazardous substance.
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e GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[11][12]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.[13][14]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[13][15]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from strong oxidizing agents.[13][14]

Conclusion

The comprehensive analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid requires a
synergistic combination of spectroscopic and chromatographic techniques. IR spectroscopy
confirms the presence of key functional groups, while detailed NMR analysis (*H, 13C, and 1°F)
elucidates the precise molecular structure and connectivity. Mass spectrometry verifies the
molecular weight and provides insight into fragmentation patterns, and a well-designed RP-
HPLC method allows for accurate purity assessment. Adherence to the detailed protocols and
safety guidelines outlined in this guide will ensure the reliable and safe characterization of this
important chemical compound for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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